Potassium ascorbate

Description

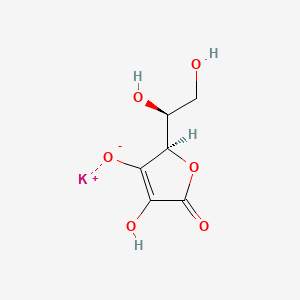

Structure

3D Structure of Parent

Properties

CAS No. |

15421-15-5 |

|---|---|

Molecular Formula |

C6H8KO6 |

Molecular Weight |

215.22 g/mol |

IUPAC Name |

potassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/C6H8O6.K/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

InChI Key |

IVQKBLOJAJSZBY-RXSVEWSESA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[K+] |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[K] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[K] |

Other CAS No. |

15421-15-5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Potassium Ascorbate in Cancer Cell Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacological doses of ascorbate, particularly in the form of potassium ascorbate, have garnered significant scientific interest for their potential as a targeted anti-cancer agent. This document provides a comprehensive overview of the core mechanisms of action through which this compound exerts its cytotoxic effects on cancer cells. It synthesizes findings from preclinical and in vitro studies, detailing the signaling pathways involved, presenting quantitative data from key experiments, and outlining the methodologies used to elicit these findings. The information is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.

The primary anti-cancer mechanism of high-dose ascorbate is not as an antioxidant, but as a pro-oxidant.[1][2] This paradoxical effect is selective for cancer cells, leaving normal cells relatively unharmed.[1] The selective cytotoxicity is primarily mediated by the generation of hydrogen peroxide (H₂O₂) in the tumor microenvironment.[1][3][4]

The Pro-oxidant Mechanism of Action

At pharmacological concentrations achievable through intravenous administration, ascorbate undergoes auto-oxidation, a process significantly enhanced by the presence of redox-active transition metals like iron, which are often found in higher concentrations in the tumor microenvironment.[5][6][7] This reaction generates the ascorbate radical (Asc•−) and subsequently superoxide (O₂•−), which is then converted to hydrogen peroxide (H₂O₂).[8]

Cancer cells are more susceptible to this induced oxidative stress due to several factors, including a relative deficiency in H₂O₂-metabolizing enzymes like catalase compared to normal cells.[5] The accumulation of H₂O₂ inflicts damage on multiple cellular components, including DNA, lipids, and proteins, ultimately leading to cell death.[9][10]

Key Signaling Pathways and Cellular Responses

The cytotoxic effects of this compound are mediated through a complex interplay of signaling pathways and cellular responses. The increased intracellular potassium concentration from this compound can potentiate the anti-tumoral effects of ascorbate.[11][12]

1. Induction of Oxidative Stress and DNA Damage:

The primary trigger for ascorbate-induced cytotoxicity is the generation of reactive oxygen species (ROS), predominantly H₂O₂.[2] This leads to significant oxidative stress within the cancer cell. H₂O₂ can directly, or via the Fenton reaction with intracellular labile iron, generate highly reactive hydroxyl radicals (•OH) which cause DNA single and double-strand breaks.[6][9] This DNA damage activates Poly(ADP-ribose) polymerase-1 (PARP-1), leading to ATP depletion and a caspase-independent form of cell death.[9][13]

2. Apoptosis Induction:

This compound has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways. In some cancer cell lines, treatment with this compound and ascorbic acid leads to the activation of PARP degradation and an increase in the sub-G1 phase of the cell cycle, indicative of apoptosis.[11][12] Furthermore, in MCF-7 breast cancer cells, the combination of ascorbic acid and potassium induced the appearance of an 18 kDa isoform of the pro-apoptotic protein Bax, which is a more potent inducer of apoptosis than the full-length protein.[11][12] A caspase-independent pathway involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus has also been described in human breast cancer cells.

3. Autophagy-Mediated Cell Death:

In pancreatic cancer cells, ascorbate has been shown to induce a caspase-independent cell death associated with autophagy.[13][14] This is characterized by the formation of autophagosomes and the processing of LC3.[13] The induction of autophagy is linked to the downregulation of the anti-apoptotic protein Bcl-2, which in turn leads to the upregulation of Beclin 1, a key protein in the initiation of autophagy.[15]

4. Modulation of Key Signaling Pathways:

-

NF-κB Pathway: this compound, alone or in combination with ascorbic acid, has been shown to inhibit the expression of the nuclear factor-κB (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[11][12]

-

HIF-1α Regulation: High-dose ascorbate can inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α) by acting as a cofactor for HIF hydroxylases, leading to its degradation.[10][16] This can suppress tumor growth and metastasis.[10]

-

ERK1/ERK2 Phosphorylation: The effects on the phosphorylation of Extracellular signal-regulated kinases (ERK1/ERK2), which are involved in cell proliferation and survival, have been shown to be heterogeneous across different breast cancer cell lines.[11][12]

5. The Role of Potassium and Ribose:

The presence of potassium in the formulation is believed to be crucial. Cancer cells often exhibit altered intracellular ion concentrations, with lower levels of potassium.[11] this compound may help restore intracellular potassium levels, which is important for normal cell function and can influence cell proliferation and apoptosis.[11][17] The addition of ribose is suggested to act as a catalyst, potentially enhancing the uptake and metabolic effects of this compound.[17][18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the cytotoxic effects of ascorbate in different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (mM) | Exposure Time (hours) | Assay Method | Reference |

| Neuroblastoma Cell Lines | Neuroblastoma | < 2 | 24 | Trypan Blue Exclusion | [19] |

| Myeloid Cell Lines | Acute Myeloid Leukemia | ~3 | Not Specified | Not Specified | [19] |

| Pancreatic Cancer Lines | Pancreatic Cancer | 5 - 10 | 1 | MTT Assay | [19] |

| HepG2 | Hepatocellular Carcinoma | - | 48 | MTT Assay (Dose-dependent decrease) | [19] |

| Human Myeloid Cell Lines (average) | Acute Myeloid Leukemia | ~3 mM | Not Specified | - | [1] |

| CT26 | Colon Cancer | > 5 mM | 72 | - | [1] |

| 4T1 | Breast Cancer | > 1 mM | 72 | - | [1] |

| MIA PaCa-2, HPAF-II, PANC-1 | Pancreatic Cancer | < 4 mM | 48 | MTT Assay | [20] |

| A549 | Lung Cancer | < 4 mM | 48 | MTT Assay | [20] |

| OvCar5 | Ovarian Cancer | < 4 mM | 48 | MTT Assay | [20] |

| MCF-7 | Breast Cancer | < 4 mM | 48 | MTT Assay | [20] |

| PC-3 | Prostate Cancer | < 4 mM | 48 | MTT Assay | [20] |

| HeLa | Cervical Cancer | < 4 mM | 48 | MTT Assay | [20] |

| B16 | Mouse Melanoma | < 4 mM | 48 | MTT Assay | [20] |

| Pan-02 | Mouse Pancreatic Cancer | < 4 mM | 48 | MTT Assay | [20] |

| Treatment Combination | Cancer Model | Effect | Reference |

| Gemcitabine (30 mg/kg) + Ascorbate | PANC-1 tumor xenograft | 52% decrease in tumor volume | [3] |

| Gemcitabine (60 mg/kg) + Ascorbate | PANC-1 tumor xenograft | 55% decrease in tumor volume | [3] |

| Ascorbate (4 g/kg daily) | Mouse pancreatic cancer xenografts | 42% reduction in tumor volume | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or sodium ascorbate stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1][21]

-

Treatment: Prepare serial dilutions of the ascorbate solution in culture medium. Remove the old medium and add 100 µL of the ascorbate solutions at various concentrations.[19][21] Include an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19][21]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][21]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][21]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1][21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the ascorbate concentration.[1]

Apoptosis Assessment: Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

-

Cell Harvesting: Collect both floating and adherent cells and centrifuge at 300 x g for 5 minutes.[19]

-

Washing: Wash the cells twice with cold PBS.[19]

-

Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[19][21]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19][21]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.[19][21]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Treated and untreated cell lysates

-

Radioimmunoprecipitation assay (RIPA) buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-Bax, anti-NF-κB, anti-p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Measurement of Hydrogen Peroxide (H₂O₂)

Specific assays can quantify the concentration of H₂O₂ in the cell culture medium.

Materials:

-

Commercially available hydrogen peroxide assay kit

-

This compound solution

Protocol:

-

Treatment: Treat cells with this compound as described previously.

-

Sample Collection: Collect the cell culture medium at different time points.

-

Assay: Follow the manufacturer's protocol for the hydrogen peroxide assay kit to measure the H₂O₂ concentration in the collected medium.[19]

Visualizations: Signaling Pathways and Workflows

Caption: Pro-oxidant mechanism of this compound leading to cancer cell death.

Caption: Apoptosis induction pathways activated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. arka.health [arka.health]

- 3. Pharmacologic ascorbate synergizes with gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacological Ascorbate Suppresses Growth of Gastric Cancer Cells with GLUT1 Overexpression and Enhances the Efficacy of Oxaliplatin Through Redox Modulation | Semantic Scholar [semanticscholar.org]

- 5. Balanced Duality: H2O2-Based Therapy in Cancer and Its Protective Effects on Non-Malignant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Ascorbate as a Means of Sensitizing Cancer Cells to Radio-Chemotherapy While Protecting Normal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Utilization of Pharmacological Ascorbate to Enhance Hydrogen Peroxide-Mediated Radiosensitivity in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin C and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer [mdpi.com]

- 11. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MECHANISMS OF ASCORBATE-INDUCED CYTOTOXICITY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Ascorbate-Induced Cell Death in Human Pancreatic Cancer Cells: Role of Bcl-2, Beclin 1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 16. Intravenous Vitamin C in Cancer Care: Evidence Review and Practical Guidance for Integrative Oncology Practitioners | CAND Journal [candjournal.ca]

- 17. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Biochemical Properties of Potassium Ascorbate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biochemical properties of potassium ascorbate in an aqueous solution. This compound (KC₆H₇O₆), the potassium salt of ascorbic acid, is a water-soluble compound recognized for its significant antioxidant capabilities and its role as a readily bioavailable source of both vitamin C and potassium.[1] This document details its chemical characteristics, antioxidant mechanisms, and its interactions with cellular components and signaling pathways. Particular emphasis is placed on quantitative data, detailed experimental protocols for its characterization, and visual representations of its biochemical interactions to support researchers, scientists, and professionals in drug development.

Introduction

This compound is a white, crystalline, water-soluble powder formed from the reaction of ascorbic acid with potassium bicarbonate.[1][2] Its primary appeal in various applications, including pharmaceuticals, nutraceuticals, and food preservation, lies in its reduced acidity compared to ascorbic acid, making it gentler on the gastrointestinal tract.[1] In aqueous solutions, it dissociates to provide ascorbate and potassium ions. The ascorbate anion is the primary form of vitamin C at physiological pH and is responsible for its potent antioxidant and biological activities.[3]

Physicochemical Properties

The behavior of this compound in an aqueous solution is governed by its physicochemical properties, which are crucial for its stability, bioavailability, and reactivity.

Solubility and Stability

This compound is highly soluble in water, with a reported solubility of 98 g/100 mL.[4] The stability of ascorbate in aqueous solutions is pH-dependent and is susceptible to oxidation, a process accelerated by the presence of oxygen, heat, light, and transition metal ions like iron and copper.[5]

pKa and Redox Potential

The antioxidant activity of ascorbate is intrinsically linked to its pKa and redox potential. Ascorbic acid is a diprotic acid, but at physiological pH, the first dissociation is most relevant.

| Property | Value | Reference |

| pKa₁ (Ascorbic Acid) | ~4.17 | [6] |

| pKa₂ (Ascorbic Acid) | ~11.6 | |

| Redox Potential (Ascorbate/Ascorbyl Radical) | +0.28 V (pH 7) | [3] |

| O–H Bond Dissociation Free Energy (BDFE) | 73.6 ± 1.0 kcal mol⁻¹ (aqueous) | [3] |

Note: The pKa values of ascorbic acid are presented as a close approximation for the behavior of the ascorbate moiety in a this compound solution.

Antioxidant Mechanisms

The primary biochemical function of this compound in an aqueous solution is its role as a potent antioxidant. The ascorbate anion can neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a single electron, thereby forming the relatively stable and less reactive ascorbyl radical.[7]

Free Radical Scavenging

Ascorbate is an efficient scavenger of various free radicals. The reaction kinetics are crucial for understanding its efficacy in protecting biological systems from oxidative damage.

| Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | 1.2 x 10¹⁰ | |

| Superoxide Radical (O₂⁻) | 5 x 10⁴ (for AH⁻) | [8] |

| Peroxyl Radicals (ROO•) | ~10⁶ | |

| Ascorbyl Radical + Ascorbyl Radical (Dismutation) | 2.6 x 10⁸ | [8] |

Regeneration of Other Antioxidants

Ascorbate can regenerate other antioxidants, such as α-tocopherol (vitamin E), from their radical forms, thereby participating in a synergistic antioxidant network.

Cellular and Biochemical Interactions

This compound, through its ascorbate and potassium ions, interacts with various cellular components and influences key signaling pathways.

Cellular Transport

The uptake of ascorbate into cells is a regulated process mediated by specific transporters. The primary mechanisms are:

-

Sodium-Dependent Vitamin C Transporters (SVCTs): These are the main transporters for the reduced form of ascorbate (ascorbic acid).

-

Glucose Transporters (GLUTs): These transporters can uptake the oxidized form of ascorbate, dehydroascorbic acid (DHA), which is then rapidly reduced back to ascorbate intracellularly.[9][10][11][12]

Collagen Synthesis

Ascorbate is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of collagen.[13][14][15][16] This function is vital for maintaining the integrity of connective tissues.

References

- 1. xtendlife.com [xtendlife.com]

- 2. atamankimya.com [atamankimya.com]

- 3. The Thermochemical and Kinetic Properties of Ascorbate are Tuned by its Local Environment: Solution Chemistry and Biochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants [escholarship.org]

- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]

- 8. Kinetics and mechanism for the oxidation of ascorbic acid/ascorbate by HO2/O2- radicals. A pulse radiolysis and stopped-flow photolysis study [inis.iaea.org]

- 9. researchgate.net [researchgate.net]

- 10. Cellular pathways for transport and efflux of ascorbate and dehydroascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cellular pathways for transport and efflux of ascorbate and dehydroascorbate. | Semantic Scholar [semanticscholar.org]

- 13. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Intracellular Potassium in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular potassium (K⁺) is emerging as a critical regulator of cancer cell proliferation, moving beyond its classical role in maintaining electrochemical gradients. Fluctuations in intracellular K⁺ concentration, tightly controlled by a variety of ion channels and transporters, have been shown to influence cell cycle progression, apoptosis, and key signaling pathways that are often dysregulated in cancer. This technical guide provides an in-depth exploration of the core mechanisms by which intracellular potassium governs cancer cell proliferation. It summarizes key quantitative data, details essential experimental protocols for investigating these phenomena, and provides visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target the intricate relationship between intracellular potassium and cancer.

Introduction

Cancer is fundamentally a disease of uncontrolled cell proliferation. While genetic and epigenetic alterations are the primary drivers of tumorigenesis, the tumor microenvironment and intracellular milieu play crucial roles in sustaining malignant growth. Among the key components of the intracellular environment, the concentration of ions, particularly potassium, has garnered increasing attention for its non-canonical roles in regulating cell fate.

Normal cells maintain a high intracellular K⁺ concentration (around 140 mM) and a low intracellular sodium (Na⁺) concentration, primarily through the action of the Na⁺/K⁺-ATPase pump.[1] This gradient is essential for maintaining membrane potential, regulating cell volume, and enabling nutrient transport. In cancer cells, however, the expression and activity of various potassium channels are frequently altered, leading to changes in intracellular K⁺ homeostasis that are intimately linked with proliferative signaling.[2][3] Understanding the precise role of intracellular K⁺ in cancer cell proliferation is therefore crucial for identifying novel therapeutic targets and developing innovative anti-cancer strategies.

Quantitative Data on Intracellular Potassium and Cancer Cell Proliferation

The following tables summarize key quantitative findings from the literature, providing a snapshot of the altered potassium landscape in cancer cells and the effects of its modulation.

Table 1: Intranuclear Sodium and Potassium Concentrations in Human Cancer Cells

This table presents the intranuclear concentrations of sodium (Na⁺) and potassium (K⁺) in various human cancer cell types compared to normal human urothelium. The data, obtained through energy-dispersive X-ray microanalysis, reveals a significant increase in the Na⁺/K⁺ ratio in cancer cell nuclei, primarily due to an increase in Na⁺ and a decrease in K⁺ content.[4][5]

| Cell Type | Intranuclear Na⁺ (mmol/kg dry wt. ± SEM) | Intranuclear K⁺ (mmol/kg dry wt. ± SEM) | Intranuclear Na⁺/K⁺ Ratio |

| Normal Human Urothelium | 108 ± 4 | 502 ± 10 | 0.22 |

| Keratinizing Carcinoma | 387 ± 18 | 341 ± 14 | 1.13 |

| Transitional Cell Carcinoma | 376 ± 14 | 422 ± 12 | 0.89 |

| Hypernephroid Carcinoma | 342 ± 12 | 437 ± 11 | 0.78 |

Table 2: IC₅₀ Values of Potassium Channel Blockers in Cancer Cell Lines

This table provides the half-maximal inhibitory concentration (IC₅₀) values for various potassium channel blockers, demonstrating their cytotoxic or anti-proliferative effects on different cancer cell lines.

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Aminopyridine (4-AP) | Voltage-gated K⁺ channels | MCF-7 (Breast) | 4000 | [6] |

| 4-Aminopyridine (4-AP) | Voltage-gated K⁺ channels | L929 (Fibroblast - control) | 5000 | [6] |

| Compound 1 | Not specified | HCT116 (Colon) | 22.4 | |

| Compound 2 | Not specified | HCT116 (Colon) | 0.34 | |

| Compound 1 | Not specified | HTB-26 (Breast) | 10-50 | |

| Compound 2 | Not specified | HTB-26 (Breast) | 10-50 | |

| Compound 1 | Not specified | PC-3 (Prostate) | 10-50 | |

| Compound 2 | Not specified | PC-3 (Prostate) | 10-50 | |

| Compound 1 | Not specified | HepG2 (Liver) | 10-50 | |

| Compound 2 | Not specified | HepG2 (Liver) | 10-50 |

Table 3: Effect of Modulating Intracellular Potassium on Cancer Cell Viability and Apoptosis

This table illustrates the impact of altering intracellular K⁺ levels on the viability and apoptosis of breast cancer cell lines. Treatment with the K⁺ channel blocker 4-AP, alone or in combination with Paclitaxel (PTX), leads to a decrease in cell viability and an increase in apoptosis.

| Cell Line | Treatment | Change in Intracellular K⁺ (%) | Cell Viability (%) | Apoptotic Cells (%) |

| MCF-7 | 4-AP (4 mM) | +30.33 ± 5.85 | Not specified | Not specified |

| MCF-7 | PTX (7.5 nM) | +21.67 ± 6.02 | Not specified | Not specified |

| MCF-7 | 4-AP + PTX | +41.33 ± 11.15 | 26.3 ± 4.5 | 44.8 ± 1.3 |

| MDA-MB-231 | 4-AP (4 mM) | +28.67 ± 8.5 | Not specified | Not specified |

| MDA-MB-231 | PTX (8 nM) | +258.7 ± 26.3 | Not specified | Not specified |

| MDA-MB-231 | 4-AP + PTX | +81.0 ± 14.1 | 37.6 ± 2.51 | 18.15 ± 0.4 |

Key Signaling Pathways

Intracellular potassium influences cancer cell proliferation through its modulation of several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

References

- 1. youtube.com [youtube.com]

- 2. Targeting potassium channels in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K+ channels and cell cycle progression in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Na+:K+ ratios in human cancer cells as revealed by energy dispersive x-ray microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Cellular Uptake Mechanism of Potassium Ascorbate and Ribose

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake mechanisms for ascorbate (the active component of potassium ascorbate) and D-ribose. The transport of ascorbate is primarily an active process mediated by Sodium-Vitamin C Co-transporters (SVCTs), which is dependent on the sodium gradient established by the Na+/K+-ATPase. D-ribose, a pentose sugar, is transported into cells predominantly through facilitated diffusion via Glucose Transporters (GLUTs). This document details the molecular machinery, kinetics, regulation, and experimental protocols relevant to understanding these transport processes. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for research and drug development applications.

Cellular Uptake of Ascorbate

This compound, in an aqueous environment, dissociates into a potassium cation (K+) and an ascorbate anion. The cellular uptake mechanism concerns the ascorbate anion. The primary route for ascorbate entry into most mammalian cells is via secondary active transport, a process mediated by the Sodium-Vitamin C Co-transporters, SVCT1 and SVCT2, which are products of the SLC23A1 and SLC23A2 genes, respectively[1][2].

The Sodium-Vitamin C Co-transporters (SVCTs)

SVCT1 and SVCT2 are surface glycoproteins that actively import the reduced form of Vitamin C, ascorbate, into cells against its concentration gradient[1][3]. This process is coupled to the co-transport of sodium ions (Na+) down their electrochemical gradient.

-

SVCT1: Primarily found in epithelial tissues such as the intestine and kidneys, where it is responsible for the absorption and reabsorption of ascorbate, playing a crucial role in whole-body Vitamin C homeostasis[1][3][4]. In polarized epithelial cells, SVCT1 is predominantly located on the apical membrane[2][5].

-

SVCT2: Ubiquitously expressed in most other tissues, with high concentrations in metabolically active cells and tissues like the brain and eyes. It is vital for protecting these cells from oxidative stress by ensuring high intracellular ascorbate levels[1][3][4]. In contrast to SVCT1, SVCT2 is often localized to the basolateral membrane in polarized cells[2][5].

The energy for this transport is indirectly supplied by the Na+/K+-ATPase pump . This pump actively transports 3 Na+ ions out of the cell and 2 K+ ions into the cell, hydrolyzing one molecule of ATP in the process[6][7]. This action maintains a low intracellular Na+ concentration and a negative membrane potential, creating the strong electrochemical gradient that drives the SVCT-mediated co-transport of Na+ and ascorbate into the cell[8][9][10].

Mechanism of SVCT-Mediated Ascorbate Transport

The transport cycle involves the binding of sodium ions to the SVCT transporter, which increases the transporter's affinity for ascorbate. Once both sodium and ascorbate are bound, the transporter undergoes a conformational change, translocating the substrates to the intracellular side of the membrane. Following release of the substrates into the cytoplasm, the transporter reorients to its original conformation to begin a new cycle.

References

- 1. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism(s) involved in differential expression of vitamin C transporters along the intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SVCT1 and SVCT2: key proteins for vitamin C uptake - ProQuest [proquest.com]

- 4. The SLC23 family of ascorbate transporters: ensuring that you get and keep your daily dose of vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polarized localization of vitamin C transporters, SVCT1 and SVCT2, in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium–potassium pump - Wikipedia [en.wikipedia.org]

- 7. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nutrient transport in the small intestine: Na+,K+-ATPase expression and activity in the small intestine of the chicken as influenced by dietary sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Na/K-ATPase and Calcium Signaling Microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Induction of Apoptosis in Tumor Cells by Potassium Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-dose ascorbate has emerged as a promising therapeutic agent in oncology, exhibiting selective cytotoxicity against tumor cells while remaining non-toxic to healthy tissues. This guide delves into the molecular mechanisms underpinning the pro-apoptotic effects of potassium ascorbate. The primary mechanism is rooted in its role as a pro-oxidant at pharmacological concentrations, leading to the generation of hydrogen peroxide (H₂O₂) via the Fenton reaction, which induces oxidative stress. This document synthesizes quantitative data from key studies, provides detailed experimental protocols for assessing its efficacy, and visualizes the complex signaling cascades involved. The evidence indicates that this compound triggers tumor cell death through multiple pathways, including caspase-independent mechanisms involving Apoptosis-Inducing Factor (AIF), modulation of Bcl-2 family proteins, PARP degradation, inhibition of the NF-κB pathway, and induction of autophagy linked to ATP depletion. The addition of potassium is noted to potentiate the anti-tumor effects of ascorbate, making this combination a subject of significant research interest.

Core Mechanism of Action: The Pro-Oxidant Effect

At physiological concentrations (μM range), ascorbic acid acts as a potent antioxidant. However, when administered intravenously to achieve pharmacological concentrations (mM range), its function switches to that of a pro-oxidant, selectively targeting cancer cells.[1][2] This selective toxicity is attributed to the tumor microenvironment, which is often rich in labile iron ions.[2]

This compound facilitates the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This ferrous iron then reacts with molecular oxygen to produce hydrogen peroxide (H₂O₂) in a process known as the Fenton reaction.[3][4] Healthy cells possess sufficient levels of enzymes like catalase to neutralize this H₂O₂, whereas many cancer cells have a diminished capacity for H₂O₂ detoxification, leading to its accumulation.[1] The resulting high levels of intracellular Reactive Oxygen Species (ROS) inflict damage upon DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1]

Quantitative Data: Cytotoxicity and Efficacy

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The combination of ascorbic acid (A) with potassium (K) often demonstrates a synergistic or additive effect, lowering the concentration required to achieve 50% growth inhibition (IC₅₀) compared to ascorbic acid alone.

Table 1: IC₅₀ Values of Ascorbic Acid (A) vs. Ascorbic Acid + Potassium (A+K) in Breast Cancer Cell Lines

This table summarizes the IC₅₀ values (in mM) determined by Sulforhodamine B (SRB) assay after 24, 48, and 72 hours of treatment. Data indicates that the addition of potassium significantly enhances the cytotoxic effect of ascorbic acid in most tested cell lines.[5][6]

| Cell Line | Treatment | IC₅₀ (mM) at 24h | IC₅₀ (mM) at 48h | IC₅₀ (mM) at 72h |

| MCF-7 | Ascorbic Acid (A) | 25.79 ± 1.23 | 18.23 ± 1.17 | 12.22 ± 1.01 |

| A + Potassium (A+K) | 15.51 ± 1.04 | 12.16 ± 1.09 | 9.96 ± 1.02 | |

| MDA-MB-231 | Ascorbic Acid (A) | 22.65 ± 1.23 | 18.00 ± 1.07 | 16.25 ± 1.04 |

| A + Potassium (A+K) | 14.37 ± 1.06 | 12.30 ± 1.05 | 10.69 ± 1.04 | |

| MDA-MB-453 | Ascorbic Acid (A) | 36.87 ± 1.55 | 12.88 ± 1.12 | 9.91 ± 1.04 |

| A + Potassium (A+K) | 21.28 ± 1.27 | 9.37 ± 1.09 | 6.71 ± 1.12 | |

| T47-D | Ascorbic Acid (A) | 47.84 ± 1.44 | 12.01 ± 1.03 | 7.99 ± 1.02 |

| A + Potassium (A+K) | 13.14 ± 1.04 | 10.78 ± 1.05 | 7.86 ± 1.07 | |

| MDA-MB-468 | Ascorbic Acid (A) | 8.40 ± 1.17 | 5.47 ± 1.23 | 2.29 ± 1.38 |

| A + Potassium (A+K) | 11.09 ± 1.17 | 12.39 ± 1.07 | 10.79 ± 1.06 |

Data presented as mean ± SD from three independent experiments.[6]

Table 2: Cytotoxicity of this compound with Ribose (PAR) in A375 Melanoma Cells

This table shows the effect of PAR on cell viability and cytotoxicity after 24 hours. A significant decrease in viability was observed at higher concentrations.[7][8][9]

| PAR Concentration | % Cytotoxicity (LDH Release) | % Cell Viability (Flow Cytometry) |

| Control | Baseline | ~100% |

| 100 µM | Not significant | Not significant |

| 500 µM | Not significant | Not significant |

| 1 mM | ~10% | Not significant |

| 2 mM | ~25% | ~75% |

Data is approximate, derived from graphical representations in the cited literature.[9]

Apoptotic Signaling Pathways

This compound induces apoptosis through diverse, often interconnected signaling pathways that can vary by cancer type.

Caspase-Independent Pathway in Breast Cancer

In human breast cancer cell lines such as SK-BR3, ascorbate has been shown to induce a caspase-independent form of cell death.[10] Following the generation of oxidative stress, Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein, translocates from the mitochondria to the nucleus.[11] In the nucleus, AIF mediates chromatin condensation and large-scale DNA fragmentation, leading to cell death without the activation of executioner caspases.[10][11][12]

Modulation of NF-κB, Bax, and PARP in Breast Cancer

Studies using a combination of ascorbic acid and potassium (A+K) in breast cancer cells (MCF-7) revealed a multi-pronged attack on pro-survival and DNA repair mechanisms.[13]

-

Inhibition of NF-κB: The treatment inhibits the expression of Nuclear Factor-κB (NF-κB), a transcription factor that plays a critical role in promoting inflammation, cell survival, and proliferation.[13][14]

-

Activation of Bax: It induces the appearance of an 18 kDa isoform of the B-cell lymphoma-2 (Bcl-2)-associated X protein (Bax). This smaller isoform is a more potent inducer of apoptosis than the full-length protein.[13]

-

PARP Degradation: The combination is highly effective in activating the degradation of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Its cleavage is a hallmark of apoptosis.[13]

ATP Depletion and Autophagy in Prostate Cancer

In androgen-independent prostate cancer cells, pharmacological ascorbate induces cytotoxicity that is dependent on H₂O₂.[15] This oxidative stress leads to a significant depletion of intracellular ATP. The resulting energy crisis triggers autophagy, a cellular self-degradation process. While autophagy can sometimes be a survival mechanism, in this context, it contributes to cell death.[15][16]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound on tumor cells.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[17][18]

-

Materials:

-

96-well cell culture plates

-

Adherent cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium

-

This compound (or Ascorbic Acid and Potassium Bicarbonate) stock solutions

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Washing solution: 1% (v/v) acetic acid

-

Solubilization solution: 10 mM Tris base, pH 10.5

-

Microplate reader (absorbance at 510-565 nm)

-

-

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the corresponding treatment dilutions. Include vehicle controls.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Fixation: Gently add 100 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.

-

Washing: Carefully remove the supernatant. Wash the plates five times with 200 µL of 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Final Wash: Quickly wash the plates four to five times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Measurement: Read the absorbance (Optical Density, OD) at 565 nm using a microplate reader.

-

Analysis: Subtract the background OD from control wells (medium only). Calculate the percentage of cell growth inhibition relative to untreated control cells and determine IC₅₀ values.

-

References

- 1. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]

- 2. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. THE FENTON REACTION: pro-oxydant role of vitamin C [flipper.diff.org]

- 5. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ascorbate (vitamin C) induces cell death through the apoptosis-inducing factor in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. AIF-mediated caspase-independent cell death: molecular mechanisms | ANR [anr.fr]

- 13. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological ascorbate induces cytotoxicity in prostate cancer cells through ATP depletion and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Roles of Autophagy Induced by Natural Compounds in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

G-Quadruplex Stabilization by Potassium Ions in Telomeres: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are of significant interest in molecular biology and drug development, particularly those located within the telomeric regions of chromosomes. Human telomeres, which cap the ends of chromosomes and are crucial for genomic stability, consist of repeating TTAGGG sequences. The single-stranded 3' overhang of telomeres can fold into G-quadruplex structures, a process that is significantly influenced by the presence of cations, most notably potassium ions (K⁺).[1][2][3] The stabilization of these G-quadruplexes by potassium ions can inhibit the activity of telomerase, an enzyme often upregulated in cancer cells, making G4s a promising target for anticancer therapies.[4]

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies related to the stabilization of telomeric G-quadruplexes by potassium ions.

The Central Role of Potassium Ions in G-Quadruplex Stabilization

The formation and stability of a G-quadruplex are critically dependent on the presence of monovalent cations.[5][6] These cations coordinate with the lone pair of electrons on the O6 carbonyl groups of the guanines that form the G-tetrads, the planar arrangement of four guanine bases that are the building blocks of the G-quadruplex structure.[7] This coordination neutralizes the electrostatic repulsion between the oxygen atoms, thereby stabilizing the entire four-stranded architecture.

Potassium ions are particularly effective at stabilizing G-quadruplexes compared to other monovalent cations like sodium (Na⁺) or lithium (Li⁺).[5] The ionic radius of K⁺ allows it to fit snugly between the planes of two adjacent G-tetrads, providing optimal coordination and a significant stabilizing effect.[5] This preferential stabilization by K⁺ is physiologically relevant, as potassium is the most abundant intracellular cation.

The binding of potassium ions to the G-quadruplex structure is a cooperative process.[8][9] The folding of the telomeric DNA into a G-quadruplex structure in the presence of K⁺ is a rapid process, occurring on the millisecond timescale.[1][8][9][10]

Quantitative Data on Potassium-Induced G-Quadruplex Stabilization

The following tables summarize key quantitative data from various studies on the stabilization of human telomeric G-quadruplexes by potassium ions.

Table 1: Thermodynamic Parameters for K⁺-Induced G-Quadruplex Folding

| Telomeric Sequence | K⁺ Concentration (mM) | Tₘ (°C) | ΔH (kcal/mol) | Reference |

| d[AGGG(TTAGGG)₃] | 100 | 63 - 81.8 | 49 - 77.5 | [1] |

| Gq23 | 100 | 66 | 32 | [11] |

| c-Myc loop-isomers | 0.5 - 50 | Varies | Varies | [12] |

| G3T | 0.012 - 3 | 41.5 - 85.0 | - | [5] |

Tₘ: Melting Temperature; ΔH: Enthalpy of unfolding.

Table 2: Kinetic Parameters for K⁺-Induced G-Quadruplex Folding

| Telomeric Sequence | K⁺ Concentration (mM) | Relaxation Time (τ) (ms) | Folding Rate (k) (s⁻¹) | Reference |

| d[AGGG(TTAGGG)₃] | 50 | 20 - 60 | - | [1][8][9] |

| d[TTGGG(TTAGGG)₃A] | 50 | 20 - 60 | - | [1][8][9] |

| d[TTGGG(TTAGGG)₃] | 50 | 20 - 60 | - | [1][8][9] |

| Telomeric RNA and DNA | 90 | ~60 | - | [10] |

| - | 100 | - | k_fast = 4.94, k_slow = 0.66 | [13] |

Table 3: Binding Parameters for K⁺ to Telomeric G-Quadruplexes

| Telomeric Sequence | Parameter | Value | Reference |

| d[AGGG(TTAGGG)₃] | Hill Coefficient | 1.5 - 2.2 | [1][8][9] |

| d[TTGGG(TTAGGG)₃A] | Hill Coefficient | 1.5 - 2.2 | [1][8][9] |

| d[TTGGG(TTAGGG)₃] | Hill Coefficient | 1.5 - 2.2 | [1][8][9] |

| d[AGGG(TTAGGG)₃] | Half-saturation [K⁺] (mM) | 0.5 - 1 | [1][8][9] |

| d[TTGGG(TTAGGG)₃A] | Half-saturation [K⁺] (mM) | 0.5 - 1 | [1][8][9] |

| d[TTGGG(TTAGGG)₃] | Half-saturation [K⁺] (mM) | 0.5 - 1 | [1][8][9] |

Visualizing Key Processes

G-Quadruplex Folding Pathway

The folding of a telomeric G-rich sequence into a stable G-quadruplex in the presence of potassium ions is a dynamic process that can involve several intermediate states.

Caption: Potassium-induced folding pathway of telomeric G-quadruplex DNA.

Experimental Workflow for G-Quadruplex Analysis

A typical experimental workflow to investigate the stabilization of G-quadruplexes by potassium ions involves a combination of spectroscopic and calorimetric techniques.

Caption: A typical workflow for studying G-quadruplex stabilization.

Therapeutic Strategy: G-Quadruplex Stabilization

The stabilization of telomeric G-quadruplexes presents a logical pathway for inhibiting telomerase and serves as a promising anti-cancer strategy.

Caption: Logic of G-quadruplex stabilization as a therapeutic approach.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research in this field.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Topology and Stability

Objective: To confirm the formation of a G-quadruplex structure and determine its thermal stability (Tₘ).

Methodology:

-

Sample Preparation:

-

Dissolve the lyophilized telomeric DNA oligonucleotide in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.2) containing the desired concentration of KCl (e.g., 100 mM).[14]

-

The final DNA concentration should be around 5 µM.[14]

-

Anneal the sample by heating to 95°C for 5-15 minutes, followed by slow cooling to room temperature to ensure proper folding.[15]

-

-

CD Spectra Acquisition:

-

Record CD spectra at a controlled temperature (e.g., 25°C) over a wavelength range of 210-450 nm using a quartz cuvette with a 1 cm path length.[14]

-

Typical spectra for G-quadruplexes in the presence of K⁺ show a positive peak around 293 nm with a shoulder at approximately 270 nm, and a negative peak around 240 nm, which is characteristic of a hybrid-type structure.[14]

-

-

Thermal Denaturation (Melting) Experiment:

-

To determine the melting temperature (Tₘ), monitor the CD signal at a fixed wavelength (e.g., 295 nm) while increasing the temperature from a low temperature (e.g., 10-25°C) to a high temperature (e.g., 95°C) at a controlled rate.[16]

-

The Tₘ is the temperature at which 50% of the G-quadruplex structure is unfolded. This is determined from the midpoint of the sigmoidal melting curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

Objective: To determine the three-dimensional structure of the G-quadruplex and identify potassium ion binding sites.

Methodology:

-

Sample Preparation:

-

Dissolve the lyophilized DNA sample in an aqueous solution containing a buffer (e.g., 25 mM phosphate buffer, pH 7.0) and a specific concentration of potassium ions (e.g., 95 mM KCl).[15]

-

For experiments observing exchangeable protons, the sample is dissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is dissolved in 99.9% D₂O.[15]

-

The final DNA concentration for NMR is typically in the range of 0.1-3 mM.[15]

-

Anneal the sample by heating to 95°C for 15 minutes and then slowly cooling to room temperature.[15]

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D ¹H NMR spectra are used to initially assess the formation and purity of the G-quadruplex. The appearance of imino proton signals between 10.0 and 12.5 ppm is characteristic of G-tetrad formation.[17]

-

2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy), TOCSY (Total Correlation Spectroscopy), and COSY (Correlation Spectroscopy) are used to assign proton resonances and determine through-space proximities between protons.[2]

-

-

Structure Calculation:

-

The distance restraints derived from NOESY data, along with dihedral angle restraints, are used in molecular dynamics and simulated annealing calculations to generate a high-resolution 3D structure of the G-quadruplex.[2]

-

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To directly measure the thermodynamic parameters (enthalpy, entropy, binding affinity) of ligand or ion binding to the G-quadruplex.

Methodology:

-

Sample Preparation:

-

Prepare the G-quadruplex sample by dissolving the oligonucleotide in a buffered solution containing potassium ions and degassing the solution.

-

Prepare the titrant solution (e.g., a G-quadruplex binding ligand) in the same buffer to minimize heats of dilution.

-

-

ITC Experiment:

-

The G-quadruplex solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

-

A series of small, precise injections of the ligand into the G-quadruplex solution are performed while the heat released or absorbed during the binding event is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to G-quadruplex.

-

This binding isotherm is then fitted to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

-

Förster Resonance Energy Transfer (FRET) for Folding Kinetics

Objective: To study the real-time folding and unfolding dynamics of G-quadruplexes.

Methodology:

-

DNA Construct Design and Preparation:

-

Synthesize a telomeric oligonucleotide with a FRET donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5) attached at positions that will be in close proximity in the folded G-quadruplex state and further apart in the unfolded state.

-

For single-molecule FRET (smFRET), the DNA construct is typically immobilized on a passivated surface.[18]

-

-

FRET Measurement:

-

The sample is excited at the donor's excitation wavelength, and the fluorescence emission from both the donor and acceptor is measured.

-

The FRET efficiency (E) is calculated from the ratio of the acceptor intensity to the total intensity (donor + acceptor). High FRET corresponds to the folded state, and low FRET corresponds to the unfolded state.

-

-

Kinetic Analysis:

Conclusion and Future Directions

The stabilization of telomeric G-quadruplexes by potassium ions is a fundamental biological process with significant implications for cancer therapy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area. Future research will likely focus on elucidating the structures of G-quadruplexes in a more native cellular environment, understanding the interplay between G-quadruplexes and various cellular proteins, and developing novel G-quadruplex-stabilizing ligands with high specificity and therapeutic efficacy. The continued application of advanced biophysical techniques will be paramount in advancing our understanding of these complex and important nucleic acid structures.

References

- 1. Human telomeric G-quadruplex: thermodynamic and kinetic studies of telomeric quadruplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the intramolecular human telomeric G-quadruplex in potassium solution: a novel adenine triple formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Selective recognition and stabilization of new ligands targeting the potassium form of the human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. science.org.ge [science.org.ge]

- 6. researchgate.net [researchgate.net]

- 7. ibn.idsi.md [ibn.idsi.md]

- 8. Kinetics and mechanism of K+- and Na+-induced folding of models of human telomeric DNA into G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanism of K+- and Na+-induced folding of models of human telomeric DNA into G-quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamic stability and folding kinetics of the major G-quadruplex and its loop-isomers formed in the Nuclease Hypersensitive Element in the human c-Myc promoter-Effect of loops and flanking segments on the stability of parallel-stranded intramolecular G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Impact of Potassium Ascorbate on Redox Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ascorbate, a salt of ascorbic acid (Vitamin C), is emerging as a significant modulator of cellular redox homeostasis. Its ability to influence the delicate balance between pro-oxidant and antioxidant states has profound implications for various physiological and pathological processes, particularly in the context of cancer biology and inflammatory diseases. This technical guide provides an in-depth analysis of the core effects of this compound on critical redox-sensitive signaling pathways, including Nrf2, NF-κB, and MAPK. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanisms of Action: A Dual Role in Redox Regulation

At physiological concentrations, ascorbate acts as a potent antioxidant, directly scavenging reactive oxygen species (ROS) and regenerating other antioxidants like vitamin E.[1] However, at pharmacological doses, particularly in the presence of transition metals like iron, ascorbate exhibits pro-oxidant properties. This paradoxical effect is central to its therapeutic potential. The reaction of ascorbate with ferric ions (Fe³⁺) generates ferrous ions (Fe²⁺) and the ascorbyl radical. The subsequent Fenton reaction between Fe²⁺ and hydrogen peroxide (H₂O₂) produces highly reactive hydroxyl radicals, which can induce oxidative stress and trigger cell death pathways.[2] This pro-oxidant activity is often more pronounced in cancer cells, which tend to have a dysregulated redox balance and higher levels of labile iron.

The inclusion of potassium is thought to enhance the intracellular transport and accumulation of ascorbate, potentially potentiating its anti-cancer effects.[3] Furthermore, some formulations include ribose, which is suggested to act as a catalyst, further enhancing the action of this compound.[4][5]

Data Presentation: Quantitative Effects of Ascorbate Treatment

The following tables summarize quantitative data from various studies investigating the effects of ascorbate and this compound on cancer cells and related biological markers.

Table 1: Effect of Ascorbate on Cell Viability and Tumor Growth

| Cell Line/Model | Treatment | Concentration/Dose | Duration | Effect | Reference |

| Endometrial Cancer Cell Lines (KLE, Hec-1B, etc.) | Ascorbate | 0.01-200 mM | 72 hours | Dose-dependent decrease in cell viability (IC50 values ranged from 0.33 mM to 3.66 mM) | [4] |

| Endometrial Cancer (LKB1fl/flp53fl/fl mice) | Oral Ascorbate | Not specified | 4 weeks | 64.6% inhibition of tumor growth in obese mice; 44.1% in lean mice | [4] |

| Endometrial Cancer (LKB1fl/flp53fl/fl mice) | IP Ascorbate | 4 g/kg/day | 4 weeks | 83.3% inhibition of tumor growth in obese mice; 74.6% in lean mice | [4] |

| Ovarian, Pancreatic, Glioblastoma (mice models) | IP Ascorbate | High-dose | Not specified | 41-53% reduction in tumor growth and weight | [6] |

| NCI60 Cancer Cell Lines | Ascorbate | IC50 | Not specified | Hypoxia increased IC50 from 4.5 ± 3.6 mM to 10.1 ± 5.9 mM | [7] |

Table 2: Modulation of ROS and Redox-Related Markers by Ascorbate

| Cell Line/Condition | Treatment | Concentration | Duration | Effect | Reference |

| Endometrial Cancer Cells (KLE, Hec-1B) | Ascorbate | 5 mM | 6 hours | 37.0% (KLE) and 46.4% (Hec-1B) increase in cellular ROS | [4] |

| Prostate Cancer Cells | Ascorbic Acid | 10 µM - 100 mM | Not specified | Concentration-dependent decrease in ROS production | [8] |

| Costello Syndrome Patients | This compound with Ribose | Not specified | 3 months | Reduction of oxidative stress biomarkers (total hydroperoxides, non-protein-bound iron, etc.) | [5][9] |

| Prader-Willi Syndrome Patient | This compound with Ribose | Not specified | 4 years | Progressive decrease and normalization of oxidative stress biomarkers | [10] |

Table 3: Impact of Ascorbate on HIF-1α Pathway

| Cell Line/Model | Treatment | Concentration/Dose | Condition | Effect on HIF-1α Protein Levels | Reference |

| Renal Cell Carcinoma (Caki-1) | Ascorbate | 0-1000 µM | Mild Hypoxia | Significant decrease | [11] |

| Renal Cell Carcinoma (Caki-2) | Ascorbate | 0-1000 µM | 0.1% O₂ | Significant increase | [11] |

| B16-F10 and LL/2 Tumors (Gulo−/− mice) | Dietary Ascorbate | 33-3300 mg/L | In vivo | Inverse correlation (higher ascorbate, lower HIF-1α) | [10][12] |

| pRCC Human Tumor Tissue | Ascorbate | Not applicable | In vivo | Decreased with higher ascorbate levels | [13] |

Signaling Pathway Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Nrf2 Signaling Pathway

NF-κB Signaling Pathway

MAPK Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the effects of this compound on cellular signaling.

Preparation and Cell Treatment with this compound with Ribose (PAR)

Objective: To prepare a stock solution of PAR and treat cultured cells for subsequent analysis.

Materials:

-

L-Ascorbic Acid powder

-

Potassium Bicarbonate (KHCO₃) powder

-

D-Ribose powder

-

Cell culture medium (e.g., DMEM)

-

Sterile, distilled water

-

Non-metallic spatulas

-

Sterile conical tubes

-

0.22 µm sterile filter

Procedure:

-

Stock Solution Preparation (e.g., 150 mM Ascorbic Acid equivalent):

-

In a sterile, light-protected conical tube, dissolve 150 mg of L-Ascorbic Acid and 300 mg of Potassium Bicarbonate in 20 ml of sterile, distilled water.[14] If including ribose, add the desired amount (e.g., 3 mg per 150 mg of ascorbic acid).[15]

-

Use non-metallic spatulas to prevent oxidation of ascorbic acid.[2][4]

-

Gently mix until all components are fully dissolved.

-

Sterile-filter the solution using a 0.22 µm filter.

-

Prepare fresh stock solutions for each experiment to ensure potency, as ascorbate is unstable in solution.[11]

-

-

Cell Seeding:

-

Seed cells (e.g., A375 melanoma, MCF-7 breast cancer) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[14]

-

-

Cell Treatment:

-

On the day of the experiment, remove the existing culture medium.

-

Dilute the PAR stock solution to the desired final concentrations (e.g., 100 µM to 10 mM) in fresh, pre-warmed cell culture medium.[2][4]

-

Add the treatment media to the cells. Include a vehicle control (medium with the same dilution of the solvent used for the stock solution).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.[14]

-

Western Blot Analysis of Signaling Pathway Proteins

Objective: To quantify the protein expression and phosphorylation status of key components of the Nrf2, NF-κB, and MAPK pathways.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., digital imager or X-ray film)

Procedure:

-

Protein Extraction:

-

After treatment, wash cells twice with ice-cold PBS.[4]

-

Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[6] For phosphorylated proteins, normalize to the total protein level.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To measure the mRNA levels of genes downstream of the Nrf2 and NF-κB pathways.

Materials:

-

Treated and control cells

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes (e.g., HO-1, NQO1 for Nrf2; IL-6, IL-8 for NF-κB) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[8]

-

Luciferase Reporter Assay for Pathway Activity

Objective: To quantify the transcriptional activity of Nrf2, NF-κB, or MAPK pathways.

Materials:

-

HEK293T or other suitable cell line

-

Reporter plasmid containing luciferase gene under the control of a pathway-specific response element (e.g., ARE for Nrf2, NF-κB response elements for NF-κB, SRE for MAPK/ERK).[3]

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection:

-

Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.

-

-

Cell Treatment:

-

Treat the cells with various concentrations of this compound and appropriate controls (e.g., a known activator of the pathway as a positive control).

-

Incubate for the desired time (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in reporter activity relative to the untreated control.

-

Conclusion

This compound demonstrates significant potential as a modulator of redox signaling pathways, with dose-dependent effects that can be either antioxidant or pro-oxidant. Its ability to influence the Nrf2, NF-κB, and MAPK pathways underscores its potential therapeutic applications, particularly in oncology and inflammatory conditions. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound and to develop novel therapeutic strategies based on the targeted modulation of cellular redox signaling. Further research is warranted to fully elucidate the specific contributions of the potassium ion and to translate these preclinical findings into effective clinical applications.

References

- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Effects of this compound with Ribose in Costello Syndrome | Anticancer Research [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant effects of this compound with ribose in costello syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant effects of this compound with ribose therapy in a case with Prader Willi Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. valsepantellini.org [valsepantellini.org]

- 12. benchchem.com [benchchem.com]

- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

The Chemical Stability and Degradation Pathways of Potassium Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ascorbate, the potassium salt of L-ascorbic acid, is utilized in pharmaceutical, nutraceutical, and food industries as a source of vitamin C and as an antioxidant. Its efficacy and safety are intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound and details its primary degradation pathways. While much of the available kinetic and mechanistic data is derived from studies on ascorbic acid and sodium ascorbate, the fundamental principles governing the chemistry of the ascorbate anion are directly applicable to this compound. This document summarizes quantitative data, outlines experimental protocols for stability assessment, and provides visual representations of degradation mechanisms to support formulation development and research.

Introduction

This compound (KC₆HⲇO₆) is a water-soluble mineral salt of ascorbic acid (Vitamin C). It is valued for being less acidic than ascorbic acid, which can be advantageous in certain formulations to improve gastrointestinal tolerance and manage pH.[1][2] Like ascorbic acid, its primary function is as a potent antioxidant, a property conferred by the ascorbate anion. However, this antioxidant capacity also makes the molecule susceptible to degradation through oxidative processes.

The stability of this compound is not an intrinsic property but is highly dependent on a range of environmental factors, including pH, temperature, oxygen, light, and the presence of metal ions.[3][4] Understanding these factors is critical for predicting shelf-life, ensuring product potency, and preventing the formation of unwanted degradation products.

Factors Influencing the Chemical Stability of this compound

The degradation of the ascorbate anion is a complex process. In solution, the stability of this compound is governed by the same factors that affect ascorbic acid.

Effect of pH

The pH of a solution is one of the most critical factors determining ascorbate stability. The rate of oxidation is significantly influenced by the degree of ionization of the ascorbic acid molecule, which has two pKa values (pKa₁ ≈ 4.2 and pKa₂ ≈ 11.6).[4]

-

Acidic Conditions (pH < 4.2): In highly acidic solutions, the fully protonated, non-ionized ascorbic acid (H₂Asc) form predominates. This form is the most stable and least susceptible to oxidation.[3]

-

Mildly Acidic to Neutral Conditions (pH 4.2 - 7.4): The ascorbate monoanion (AscH⁻) is the dominant species. This is the primary form in most physiological and pharmaceutical systems. Its susceptibility to oxidation is greater than that of the fully protonated form.

-

Alkaline Conditions (pH > 7.4): As the pH increases, the concentration of the ascorbate dianion (Asc²⁻) rises. This form is highly unstable and rapidly undergoes auto-oxidation.[5] The rate of oxidation increases significantly as the pH becomes more alkaline.[6]

This compound solutions are typically near-neutral or slightly alkaline, which can make them more prone to degradation compared to solutions of ascorbic acid, which create a more acidic and thus more stable microenvironment.[3]

Effect of Temperature

Temperature accelerates the degradation of ascorbate, with higher temperatures leading to a faster loss of potency.[5][6] The degradation generally follows first-order kinetics, and the temperature dependence can be described by the Arrhenius equation.[7][8] Studies on ascorbic acid in various food systems have shown significant degradation at temperatures ranging from 60°C to 100°C.[7] For instance, the activation energy for the thermal degradation of L-ascorbic acid in black mulberry juice was found to be 58.5 kJ/mol.[8]

Presence of Oxygen

The primary degradation pathway for ascorbate is oxidative. Therefore, the presence and concentration of oxygen are paramount.[6] Degradation occurs much more slowly under anaerobic (oxygen-free) conditions compared to aerobic conditions.[5] Minimizing headspace oxygen in packaging and purging solutions with inert gases (e.g., nitrogen, argon) are common strategies to enhance the stability of ascorbate-containing products.[6]

Exposure to Light

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of ascorbate.[9][10] This photolysis can occur even in the absence of oxygen and leads to the formation of various degradation products. Therefore, protecting this compound formulations from light by using opaque or amber-colored packaging is essential. The photolysis rate is also pH-dependent, with the monohydrogen ascorbate anion being more susceptible than the non-ionized form.[9]

Presence of Metal Ions

Trace amounts of transition metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), act as powerful catalysts for the oxidation of ascorbate.[4] These metals facilitate the transfer of electrons from ascorbate to oxygen, dramatically accelerating the degradation rate. The inclusion of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and significantly improve the stability of ascorbate solutions.[11] One study noted that physiological concentrations of potassium ions (KCl) did not negatively influence the stability of ascorbic acid solutions and, at certain concentrations, had a similar effect to sodium chloride (NaCl) in the copper-catalyzed oxidation reaction.[12][13]

Moisture and Relative Humidity (Solid-State Stability)